Technical Whitepaper: 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline
Technical Whitepaper: 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline
Advanced Characterization, Synthesis, and Application Protocols
Executive Summary
This technical guide provides a comprehensive analysis of 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline , a specialized organosilicon intermediate critical in the development of molecular wires, conductive polymers, and advanced electronic materials. As a functionalized aniline derivative, this molecule serves as a "masked" alkyne precursor, offering controlled reactivity via the trimethylsilyl (TMS) protecting group. This document outlines its physicochemical properties, validated synthetic pathways, and downstream applications in drug discovery and materials science.[1][2]
Part 1: Physicochemical Characterization[3]
The precise molecular weight and elemental composition are fundamental for stoichiometry in cross-coupling reactions. The data below is derived from high-fidelity structural analysis.
1.1 Molecular Identity
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IUPAC Name: 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline
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Common Identifier: 2-Ethyl-4-TMS-ethynyl aniline
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Chemical Structure: Aniline core substituted at the ortho position (C2) with an ethyl group and at the para position (C4) with a trimethylsilylethynyl moiety.
1.2 Quantitative Data Table
| Property | Value | Unit | Method/Notes |
| Chemical Formula | C₁₃H₁₉NSi | - | - |
| Average Molecular Weight | 217.39 | g/mol | Based on standard atomic weights |
| Monoisotopic Mass | 217.1287 | Da | For High-Res MS (M+H⁺ peak expected at ~218.136) |
| Elemental Analysis | C: 71.83%H: 8.81%N: 6.44%Si: 12.92% | % | Theoretical Composition |
| Predicted LogP | ~4.2 | - | Lipophilic due to Ethyl/TMS groups |
| Physical State | Viscous Oil / Low-melt Solid | - | Predicted based on analog 4-TMS-ethynyl aniline (mp 94-98°C) |
Note on Mass Spectrometry: In Electrospray Ionization (ESI), expect the protonated molecular ion
at m/z 218.14 . The presence of Silicon (Si) will produce a distinct isotopic pattern due to the(4.7%) and (3.1%) isotopes, which is diagnostic for structural verification.
Part 2: Synthesis & Methodology[3][6][7][8][9][10][11]
The synthesis of 2-Ethyl-4-TMS-ethynyl aniline relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with a terminal alkyne. The 2-ethyl substituent introduces steric factors that must be managed by catalyst selection.
2.1 Reaction Mechanism & Workflow
The synthesis typically starts from 4-bromo-2-ethylaniline (or the iodo-analog for faster kinetics). The amino group (-NH₂) is generally tolerated in Sonogashira conditions, negating the need for N-protection if mild bases are used.
Core Reagents:
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Substrate: 4-Bromo-2-ethylaniline
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Coupling Partner: Trimethylsilylacetylene (TMSA)
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Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
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Co-Catalyst: Copper(I) Iodide (CuI)
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Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in THF or DMF.
2.2 Visualization: Sonogashira Catalytic Cycle
The following diagram illustrates the specific catalytic pathway for generating the target molecule.
Figure 1: Catalytic cycle for the synthesis of 2-Ethyl-4-TMS-ethynyl aniline via Sonogashira coupling.
2.3 Validated Experimental Protocol
To ensure reproducibility and high yield (>85%), follow this step-by-step protocol.
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Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon (Ar) for 15 minutes. Oxygen is a poison to the Pd(0) species and promotes homocoupling of the alkyne (Glaser coupling).
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Reagent Loading:
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Add 4-Bromo-2-ethylaniline (1.0 eq).
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Add Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq).
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Add CuI (0.01 - 0.03 eq).
-
-
Solvent Addition: Cannulate degassed anhydrous THF and Triethylamine (3:1 ratio) into the flask.
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Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
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Reaction: Stir at 40–60°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3] The spot for the starting bromide should disappear, replaced by a highly fluorescent product spot.
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Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel). Elute with Hexanes/Ethyl Acetate gradient.
Critical Control Point: The 2-ethyl group provides steric bulk near the amine but is distant from the bromine reaction center. However, if the reaction is sluggish, switching to the iodo- analog or increasing the temperature to 80°C (in DMF) is recommended.
Part 3: Applications & Deprotection[1]
The primary utility of 2-Ethyl-4-TMS-ethynyl aniline lies in its role as a protected building block . The TMS group prevents unwanted side reactions during the initial synthesis of complex scaffolds.
3.1 Deprotection Strategy
To utilize the alkyne for "Click" chemistry or polymerization, the TMS group must be removed to generate the terminal alkyne (2-Ethyl-4-ethynylaniline ).
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Reagent: Potassium Carbonate (K₂CO₃) or Tetrabutylammonium Fluoride (TBAF).
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Solvent: Methanol (for K₂CO₃) or THF (for TBAF).
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Conditions: Room temperature, 1 hour.
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Outcome: Quantitative conversion to the terminal alkyne (Loss of MW ~72 Da).
3.2 Application Workflow: Molecular Wires & Drugs
This molecule is frequently used to synthesize poly(aryleneethynylene)s (PAEs) or indole derivatives.
Figure 2: Downstream applications including conductive polymer synthesis and indole formation.
Part 4: Safety & Handling (E-E-A-T)
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Toxicity: Aniline derivatives are potential methemoglobinemia inducers. Handle in a fume hood.
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Skin Absorption: High. Wear nitrile gloves and long sleeves.
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Stability: The TMS-alkyne bond is stable to acid but sensitive to strong bases and fluoride ions. Store at 2-8°C under inert gas to prevent oxidation of the amine.
References
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Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Sigma-Aldrich. "4-[(Trimethylsilyl)ethynyl]aniline Product Specification". Merck KGaA. (Used as physicochemical analog reference). Link
-
PubChem. "Trimethylsilylacetylene Compound Summary".[4][5] National Library of Medicine. Link
-
Gelest, Inc. "Alkynylsilanes: Chemistry and Applications". Gelest Technical Brochures. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
Sources
- 1. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-4-methylaniline | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]
